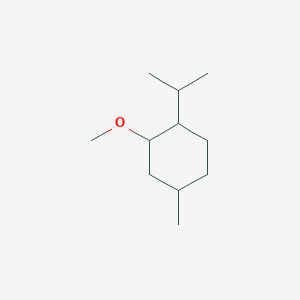

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- has several applications in scientific research:

Chemistry: It is used as a model compound in studies of stereochemistry and reaction mechanisms due to its chiral centers.

Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the production of pharmaceuticals.

Medicine: Its derivatives may have potential therapeutic properties, making it a candidate for drug development.

Industry: It can be used in the manufacture of fragrances and flavoring agents due to its unique structural properties.

Safety and Hazards

The compound has been associated with the hazard statement codes H319, H317, H315, which correspond to “Causes serious eye irritation”, “May cause an allergic skin reaction”, and “Causes skin irritation” respectively . The precautionary statement codes are P280, P337+P313, P501, P301+P312, P302+P352, P305+P351+P338 , which include recommendations for handling and storage, first-aid measures, and disposal considerations.

Mécanisme D'action

Target of Action

Menthyl methyl ether, also known as (-)-Menthol, primarily activates the cold-sensitive TRPM8 receptors in the skin . These receptors are responsible for the sensation of coldness and are inhibited by menthol, leading to a feeling of coolness .

Mode of Action

Menthyl methyl ether interacts with its targets, the TRPM8 receptors, by inhibiting the calcium currents of neuronal membranes . This inhibition results in a sensation of coolness. Additionally, menthol may also yield analgesic properties via kappa-opioid receptor agonism .

Biochemical Pathways

Menthyl methyl ether affects the biochemical pathways related to the sensation of coldness and pain. It primarily influences the pathway involving the TRPM8 receptors, leading to a feeling of coolness . It may also affect the pathways involving the kappa-opioid receptors, potentially leading to analgesic effects .

Pharmacokinetics

It is known that menthol, after topical application, causes a feeling of coolness due to stimulation of ‘cold’ receptors by inhibiting ca++ currents of neuronal membranes

Result of Action

The primary result of menthyl methyl ether’s action is a sensation of coolness due to the inhibition of calcium currents in neuronal membranes . This can lead to a numbing effect, providing temporary relief from minor aches and pains. Additionally, it may have analgesic properties, providing further pain relief .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane as the base structure.

Substitution Reactions:

Alkylation: The methyl and isopropyl groups are introduced via alkylation reactions, often using methyl iodide and isopropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation steps required in the synthesis. The reaction conditions typically involve elevated temperatures and pressures to optimize the reaction rates and product formation.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group, or further oxidized to a carbonyl group.

Reduction: Reduction reactions can target the cyclohexane ring or the substituents, potentially converting the methoxy group to a methyl group.

Substitution: The compound can participate in substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Products may include cyclohexanone derivatives.

Reduction: Products may include cyclohexane derivatives with reduced substituents.

Substitution: Products vary depending on the nucleophile used, potentially forming new ether or ester compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1S,2R,4S)-: This is a stereoisomer with a different spatial arrangement of atoms.

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1R,2S,4R)-: Another stereoisomer with distinct stereochemistry.

Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-, (1R,2R,4S)-: Yet another stereoisomer with unique properties.

Uniqueness

The (1S,2R,4R) configuration of Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)- imparts specific stereochemical properties that can influence its reactivity and interaction with other molecules. This makes it particularly valuable in stereoselective synthesis and studies of chiral recognition.

Propriétés

IUPAC Name |

2-methoxy-4-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGJLPHFRJNJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862694 | |

| Record name | 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

81.00 °C. @ 10.50 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 1-Menthyl methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75326-21-5, 1565-76-0 | |

| Record name | 2-Methoxy-4-methyl-1-(propan-2-yl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Menthyl methyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-{1-[Bis(2-chloroethyl)amino]-1-oxopropan-2-yl}benzamide](/img/structure/B72958.png)